6-Brom-2-(3,4-Dimethylphenyl)chinolin-4-carbonsäure

Übersicht

Beschreibung

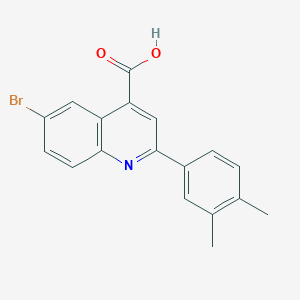

6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C18H14BrNO2 and a molecular weight of 356.21 g/mol . This compound is part of the quinoline family, which is known for its diverse biological and pharmacological activities. The presence of the bromo and carboxylic acid groups in its structure makes it a versatile compound for various chemical reactions and applications.

Wissenschaftliche Forschungsanwendungen

6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Used in the development of new materials and chemical processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethylaniline and 2-bromo-4-chloroquinoline.

Formation of Intermediate: The starting materials undergo a series of reactions, including nitration, reduction, and cyclization, to form an intermediate compound.

Bromination: The intermediate compound is then brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromo group at the desired position.

Carboxylation: Finally, the carboxylic acid group is introduced through a carboxylation reaction using carbon dioxide or a carboxylating agent.

Industrial Production Methods

In an industrial setting, the production of 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid may involve optimized reaction conditions, such as:

Catalysts: Use of catalysts to enhance reaction rates and yields.

Solvents: Selection of appropriate solvents to facilitate the reactions.

Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions.

Purification: Use of purification techniques such as recrystallization or chromatography to obtain the pure compound.

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can convert the bromo group to other functional groups such as amines.

Substitution: The bromo group can be substituted with other groups through nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Oxidation: Formation of quinoline N-oxides.

Reduction: Formation of 6-amino-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid.

Substitution: Formation of various substituted quinoline derivatives.

Coupling Reactions: Formation of biaryl compounds with extended conjugation.

Wirkmechanismus

The mechanism of action of 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carbonyl chloride: Similar structure but with a carbonyl chloride group instead of a carboxylic acid group.

2-(3,4-Dimethylphenyl)quinoline-4-carboxylic acid: Lacks the bromo group.

6-Bromo-2-phenylquinoline-4-carboxylic acid: Lacks the methyl groups on the phenyl ring.

Uniqueness

6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid is unique due to the presence of both the bromo and carboxylic acid groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various research and industrial applications .

Biologische Aktivität

6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid is a quinoline derivative with the molecular formula C₁₈H₁₄BrNO₂. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article details the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure

The structure of 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid features a bromine atom and a carboxylic acid functional group on a quinoline backbone, contributing to its unique biological properties.

| Property | Details |

|---|---|

| Molecular Formula | C₁₈H₁₄BrNO₂ |

| Molecular Weight | 356.21 g/mol |

| Functional Groups | Carboxylic acid, Bromine |

| Structural Characteristics | Quinoline ring with dimethyl-substituted phenyl group |

The biological activity of 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Research indicates that this compound may exhibit anti-inflammatory and anticancer properties by modulating enzyme activity and influencing cell cycle regulation.

- Enzyme Interaction : The compound may inhibit specific enzymes related to cancer progression and inflammation.

- Cell Cycle Modulation : Preliminary studies suggest that it can induce G0/G1 phase arrest in cancer cells, thereby inhibiting proliferation without triggering apoptosis.

Biological Activities

Research has highlighted several key biological activities associated with 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid:

Anticancer Activity

A study conducted on various quinoline derivatives revealed that compounds similar to 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid exhibited significant antiproliferative effects against leukemia cell lines. The mechanism involved cell cycle arrest at the G0/G1 phase without inducing apoptosis .

Inhibition of SIRT3

Research has shown that quinoline derivatives can act as inhibitors of SIRT3, a mitochondrial deacetylase implicated in cancer metabolism. While specific data on 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid is limited, structural similarities suggest potential for similar inhibitory action .

Comparative Analysis with Similar Compounds

The following table compares 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid with structurally related compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 6-Bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid | Contains two bromine atoms | Potentially different reactivity |

| 2-(3,4-Dimethylphenyl)quinoline | Lacks bromine and carboxylic acid functionalities | Simpler structure; possibly different activity |

| 6-Chloro-2-(3,4-dimethylphenyl)quinoline | Contains chlorine instead of bromine | May exhibit different pharmacological properties |

Eigenschaften

IUPAC Name |

6-bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrNO2/c1-10-3-4-12(7-11(10)2)17-9-15(18(21)22)14-8-13(19)5-6-16(14)20-17/h3-9H,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSFQRRFDCGCSST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80361080 | |

| Record name | 6-bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351155-45-8 | |

| Record name | 6-bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.